molecular formula C20H30O3 B15596095 Yucalexin P-17

Yucalexin P-17

Cat. No.: B15596095
M. Wt: 318.4 g/mol
InChI Key: OKNGHMJLXXXEEZ-CRXYMULKSA-N
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Description

Yucalexin P-17 is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(2R,4aR,4bS,6R,7S,10aR)-7-ethenyl-2,6-dihydroxy-1,1,4a,7-tetramethyl-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one

InChI

InChI=1S/C20H30O3/c1-6-19(4)10-12-7-8-15-18(2,3)17(23)14(21)11-20(15,5)13(12)9-16(19)22/h6,10,13,15-17,22-23H,1,7-9,11H2,2-5H3/t13-,15-,16+,17-,19-,20+/m0/s1

InChI Key

OKNGHMJLXXXEEZ-CRXYMULKSA-N

Origin of Product

United States

Foundational & Exploratory

Yucalexin P-17: A Technical Whitepaper on its Discovery, Origin, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yucalexin P-17 is a diterpenoid natural product first identified in the stem extract of the Southeast Asian rainforest tree, Elateriospermum tapos. This technical guide provides a comprehensive overview of the discovery and origin of this compound, alongside an exploration of its potential biological activities based on the known pharmacology of related compounds. Detailed experimental protocols for the isolation and potential bioactivity screening of this and similar diterpenoids are presented. Furthermore, this document includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific context of this compound.

Discovery and Origin

This compound was first isolated and structurally characterized in 2008 by Pattamadilok and colleagues from the stem extract of Elateriospermum tapos Blume (family Euphorbiaceae).[1] This tree is native to Southeast Asia and is known in Thailand as "Pra" or "Kra".[1] The discovery was part of a broader investigation into the chemical constituents of this plant, which also led to the isolation of other known diterpenes, namely yucalexin B-22 and yucalexin P-15.[1] The structure of this compound was elucidated using spectroscopic data.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 119642-82-9[2]
Molecular Formula C₂₀H₃₀O₃[2]
Molecular Weight 318.45 g/mol [3]
Class Diterpenoid[3]
Physical Description Powder[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Potential Biological Activities

While specific biological activity studies on this compound have not been extensively published, the broader class of diterpenoids, and other compounds isolated from Elateriospermum tapos, exhibit a range of pharmacological effects. These findings suggest potential areas of investigation for this compound.

Cytotoxic Activity

Diterpenoids are a well-established class of natural products with many members demonstrating significant cytotoxic effects against various cancer cell lines.[4][5][6][7][8][9] The ethanolic extracts of E. tapos have shown antiproliferative activity against human breast (MCF-7), colon (HT-29, HCT116), and cervical (HeLa) cancer cells.[10][11][12] This suggests that the diterpenoids present in the extract, including potentially this compound, may contribute to this cytotoxic profile.

Table 2: Cytotoxicity of Ethanolic Extracts from Elateriospermum tapos

Plant PartCancer Cell LineIC₅₀ (µg/mL) at 72h
Fresh LeafHeLa5.44 ± 0.57
Dried LeafHeLa5.41 ± 0.37
BarkHeLa6.39 ± 1.16
Seed SkinHeLa7.03 ± 0.07
Anti-inflammatory Activity

Many diterpenoids exert anti-inflammatory effects, often through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[13][14][15][16][17][18][19] These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.[13][14] The presence of other bioactive compounds like flavonoids and triterpenoids in E. tapos further supports the potential for anti-inflammatory activity.

Antimicrobial Activity

Terpenoids, including diterpenoids, are known to possess antimicrobial properties against a range of pathogens.[20][21][22][23][24] Their mechanisms of action can include disruption of bacterial cell membranes and inhibition of essential microbial enzymes. While direct antimicrobial data for this compound is unavailable, this represents a promising avenue for future research.

Key Experimental Protocols

The following protocols provide a framework for the isolation and biological evaluation of this compound and similar natural products.

Isolation and Purification of this compound from Elateriospermum tapos

The following is a generalized workflow based on the initial discovery of this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_identification Structural Elucidation start Dried and powdered stem of Elateriospermum tapos extraction Maceration with organic solvents (e.g., hexane, dichloromethane, ethyl acetate) start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions active_fractions Bioassay-guided selection of active fractions fractions->active_fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) active_fractions->hplc pure_compound Isolated this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy pure_compound->spectroscopy

Isolation workflow for this compound.
Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[3][10][25]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

G start Seed cells in 96-well plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan with DMSO formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 value absorbance->analysis

MTT assay workflow.

Potential Signaling Pathways

Based on the known activities of other diterpenoids, this compound may exert its biological effects through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. Many natural products, including diterpenoids, have been shown to inhibit the NF-κB pathway, leading to their anti-inflammatory and anti-cancer effects.[1][12][13][14][26]

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates yucalexin This compound yucalexin->ikk inhibits? ikb IκB ikk->ikb phosphorylates ikb->ikb nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates to ikb_nfkb IκB-NF-κB Complex ikb_nfkb->nfkb releases dna DNA nfkb_n->dna binds to transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) dna->transcription

Potential inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis.[2][27][28][29] Dysregulation of this pathway is implicated in many diseases, including cancer. Several natural products target the MAPK pathway.[2][27]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Growth Factors, Stress receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk erk_n ERK erk->erk_n translocates to yucalexin This compound yucalexin->raf inhibits? transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk_n->transcription_factors activates gene_expression Altered Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Yucalexin P-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yucalexin P-17, a diterpenoid phytoalexin isolated from cassava (Manihot esculenta), presents a complex chemical architecture that suggests an intricate biosynthetic origin. While the precise enzymatic pathway remains to be elucidated, this technical guide synthesizes the current understanding of diterpenoid biosynthesis to propose a putative pathway for this compound. This document outlines the hypothetical enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final intricate structure of this compound, providing a foundational framework for future research. Included are proposed experimental protocols to investigate this pathway, templates for quantitative data presentation, and visualizations of the proposed biosynthetic route and experimental workflows. This guide is intended to serve as a valuable resource for researchers dedicated to unraveling the biosynthesis of this intriguing natural product, with potential applications in drug discovery and crop improvement.

Introduction

Cassava (Manihot esculenta), a vital staple crop, produces a diverse array of secondary metabolites, including the yucalexin class of diterpenoid phytoalexins. These compounds are synthesized in response to biotic and abiotic stresses and are implicated in the plant's defense mechanisms. This compound, with its unique chemical scaffold, is a member of this family. Understanding its biosynthesis is crucial for harnessing its potential bioactive properties and for the metabolic engineering of enhanced disease resistance in cassava.

This guide presents a hypothetical biosynthesis pathway for this compound, drawing parallels with established biosynthetic pathways of other labdane-related diterpenoids.[1][2] The proposed pathway involves the canonical steps of diterpenoid biosynthesis: initial cyclization of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), followed by secondary cyclizations, rearrangements, and a series of oxidative modifications.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is postulated to commence from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and proceed through a series of enzymatic reactions catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s).

Formation of the Diterpene Scaffold

The initial steps are likely catalyzed by a Class II diTPS followed by a Class I diTPS to form the core carbon skeleton.

  • Cyclization of GGPP: A Class II diTPS, likely a copalyl diphosphate (B83284) synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, such as (+)-copalyl diphosphate ((+)-CPP).[3][4]

  • Formation of the Pimarane Skeleton: A Class I diTPS, potentially a pimaradiene synthase, facilitates the ionization of the diphosphate group from (+)-CPP, followed by a second cyclization and rearrangement to yield a pimarane-type carbocation. Deprotonation of this carbocation would lead to the formation of a pimaradiene intermediate.[5][6]

Oxidative Modifications

Subsequent modifications of the pimaradiene scaffold are presumed to be carried out by a series of CYP450s to introduce the various hydroxyl and carbonyl functionalities present in this compound.[7][8] The proposed sequence of these oxidative reactions is based on the chemical structure of this compound (C₂₀H₃₀O₃)[9][10].

Hypothetical Oxidative Steps:

  • Hydroxylation at C-2.

  • Hydroxylation at C-6.

  • Oxidation of a hydroxyl group to a ketone at C-3.

The precise order and identity of the CYP450 enzymes involved are yet to be determined experimentally.

This compound Proposed Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Class II diTPS (CPS) Pimaradiene Pimaradiene Intermediate CPP->Pimaradiene Class I diTPS (Pimaradiene Synthase) Intermediate1 Hydroxylated Pimaradiene Intermediate Pimaradiene->Intermediate1 CYP450-mediated hydroxylation Intermediate2 Di-hydroxylated Pimaradiene Intermediate Intermediate1->Intermediate2 CYP450-mediated hydroxylation YucalexinP17 This compound Intermediate2->YucalexinP17 CYP450-mediated oxidation

Figure 1: Proposed Biosynthesis Pathway of this compound.

Quantitative Data on this compound Biosynthesis

Currently, there is a lack of quantitative data regarding the biosynthesis of this compound. The following tables are provided as templates for researchers to populate as experimental data becomes available.

Table 1: Putative Enzyme Activity

Enzyme Class Proposed Substrate Proposed Product Km (µM) kcat (s⁻¹) Vmax (µmol/mg/min) Optimal pH Optimal Temp (°C)
Class II diTPS GGPP (+)-CPP
Class I diTPS (+)-CPP Pimaradiene
CYP450 1 Pimaradiene Hydroxylated Intermediate
CYP450 2 Hydroxylated Intermediate Di-hydroxylated Intermediate

| CYP450 3 | Di-hydroxylated Intermediate | this compound | | | | | |

Table 2: Gene Expression Levels under Stress Conditions

Gene (Putative) Stress Condition Fold Change (vs. Control) Tissue Time Point (hours)
MeCPS Fungal Elicitor Leaf 24
MePimaradieneSynthase Fungal Elicitor Leaf 24
MeCYP450_1 Fungal Elicitor Leaf 48
MeCYP450_2 Fungal Elicitor Leaf 48

| MeCYP450_3 | Fungal Elicitor | | Leaf | 72 |

Experimental Protocols for Pathway Elucidation

The following outlines a generalized experimental workflow for the identification and characterization of genes and enzymes involved in this compound biosynthesis.

Experimental Workflow for this compound Pathway Elucidation cluster_0 In Planta Studies cluster_1 Gene Identification & Cloning cluster_2 In Vitro & Heterologous Characterization cluster_3 Pathway Validation StressInduction Stress Induction on Cassava (e.g., Fungal Elicitor) MetaboliteProfiling Metabolite Profiling (LC-MS/MS) to detect this compound StressInduction->MetaboliteProfiling Transcriptomics Transcriptome Analysis (RNA-seq) of stressed vs. control tissue StressInduction->Transcriptomics CandidateSelection Candidate Gene Selection (diTPSs, CYP450s) Transcriptomics->CandidateSelection GeneCloning Gene Cloning from cDNA CandidateSelection->GeneCloning HeterologousExpression Heterologous Expression (e.g., E. coli, Yeast) GeneCloning->HeterologousExpression EnzymeAssays In Vitro Enzyme Assays with putative substrates HeterologousExpression->EnzymeAssays ProductIdentification Product Identification (GC-MS, NMR) EnzymeAssays->ProductIdentification GeneSilencing In Planta Gene Silencing (RNAi, CRISPR/Cas9) ProductIdentification->GeneSilencing PathwayReconstitution Pathway Reconstitution in a heterologous host ProductIdentification->PathwayReconstitution

References

Yucalexin P-17: A Technical Assessment of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 03, 2025

Executive Summary

Yucalexin P-17, a diterpenoid isolated from Elateriospermum tapos, has been evaluated for its potential biological activity, primarily focusing on its cytotoxic effects against human cancer cell lines. This technical guide synthesizes the available scientific literature to provide a concise overview of its known biological properties, or lack thereof, to inform future research and drug development efforts. The primary finding is that this compound did not exhibit significant cytotoxic activity at the concentrations tested in initial screenings. To date, no other specific biological activities or mechanisms of action have been reported in peer-reviewed literature.

Cytotoxicity Profile of this compound

Initial in vitro screening of this compound was conducted to assess its potential as an anticancer agent. The compound was tested against a panel of three human cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound
CompoundCell LineCancer TypeResultConcentration
This compoundNCI-H187Human Small Cell Lung CancerInactive10 µg/mL
This compoundKBHuman Epidermoid CarcinomaInactive10 µg/mL
This compoundBCHuman Breast CancerInactive10 µg/mL

Data sourced from Pattamadilok & Suttisri, 2008.[1]

The results, as detailed in Table 1, indicate that this compound was inactive against all three tested cell lines at a concentration of 10 µg/mL[1]. This suggests that at this concentration, the compound does not possess significant cytotoxic properties against these specific cancer cell types.

Experimental Methodology: Cytotoxicity Assay

The evaluation of this compound's cytotoxic activity was performed using a standard colorimetric method.

Sulforhodamine B (SRB) Assay

The cytotoxicity of this compound was determined using the sulforhodamine B (SRB) assay[1]. This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.

Protocol Outline:

  • Cell Plating: Human cancer cell lines (NCI-H187, KB, and BC) were seeded in microtiter plates and allowed to adhere overnight.

  • Compound Incubation: Cells were treated with this compound at a concentration of 10 µg/mL and incubated for a specified period.

  • Cell Fixation: Following incubation, the cells were fixed in situ by the addition of cold trichloroacetic acid (TCA).

  • Staining: The fixed cells were washed and then stained with a 0.4% (wt/vol) solution of sulforhodamine B dissolved in 1% acetic acid.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye was solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance of the solubilized dye was measured on a plate reader at a specific wavelength, which is proportional to the total cellular protein and, therefore, to the cell number.

  • Data Analysis: The absorbance of the treated cells was compared to that of untreated control cells to determine the percentage of cell survival. A compound is typically considered inactive if it does not significantly reduce cell viability at the tested concentration.

Signaling Pathways and Mechanism of Action

Currently, there is no published scientific evidence to suggest the involvement of this compound in any specific signaling pathways. The initial cytotoxicity screening did not yield positive results that would typically warrant further investigation into its mechanism of action. A tentative association with the AMPK–PGC1–SIRT3 signaling pathway was noted due to its presence in a plant extract studied in a different context, but no direct interaction or modulation by this compound has been demonstrated.

Logical Workflow of this compound Cytotoxicity Screening

The following diagram illustrates the decision-making process based on the initial screening results for this compound.

G Figure 1: this compound Cytotoxicity Screening Workflow A Isolate this compound from Elateriospermum tapos B In Vitro Cytotoxicity Screening (SRB Assay) A->B C Test Concentration: 10 µg/mL B->C D Cell Lines: NCI-H187, KB, BC B->D E Evaluate Cell Viability C->E D->E F Result: Inactive E->F G Conclusion: No significant cytotoxicity at the tested concentration F->G H Further Mechanistic Studies (Signaling Pathways, etc.) Not Pursued G->H

Figure 1: this compound Cytotoxicity Screening Workflow

Conclusion and Future Directions

Based on the available scientific literature, this compound does not demonstrate significant cytotoxic activity against the human cancer cell lines NCI-H187, KB, and BC at a concentration of 10 µg/mL. There is currently no evidence to support its involvement in any specific biological signaling pathways or to suggest other potential therapeutic activities.

For researchers and drug development professionals, this compound, in its current state of investigation, does not present itself as a promising lead compound for anticancer therapy. Future research could explore its biological activity in other disease models, such as inflammatory or infectious diseases, or investigate its effects at higher concentrations. However, based on the existing data, further investment in its potential as a cytotoxic agent may not be warranted without new, compelling evidence.

References

No Information Available on the Thermal Stability and Degradation Profile of Yucalexin P-17

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific literature and data regarding the thermal stability and degradation profile of a compound specifically named "Yucalexin P-17" has yielded no results. Publicly available scientific databases and research articles do not contain information on a molecule with this designation.

While the search did identify related compounds, such as Yucalexin P-15, Yucalexin B'11, and Yucalexin P-21, the specific data required to generate a technical guide on this compound—including its thermal properties, degradation pathways, and associated experimental protocols—is not available.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations for "this compound" as the foundational information does not appear to exist in the public domain.

It is recommended to verify the specific name and designation of the compound of interest. If "this compound" is a novel or proprietary compound, its thermal stability and degradation data would likely be found in internal research and development documentation.

Methodological & Application

Application Notes and Protocols: Yucalexin P-17 Cell-Based Assay for P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibitory potential of Yucalexin P-17 on the P-glycoprotein (P-gp, also known as ABCB1) transporter using a cell-based assay. P-glycoprotein is a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many therapeutic drugs, from cells.[1][2] Its overexpression is a significant mechanism of multidrug resistance (MDR) in cancer cells and affects the pharmacokinetics of numerous drugs.[3][4][5] Therefore, identifying P-gp inhibitors is a critical area of research in drug development to overcome MDR and improve drug efficacy.[1][5]

The following protocol describes a fluorescent dye accumulation assay using a P-gp overexpressing cell line. This method allows for the quantitative determination of the inhibitory activity of a test compound, such as this compound, on P-gp function.

Data Presentation

The results of the P-gp inhibition assay can be summarized in the following tables. Table 1 outlines the expected cytotoxicity profile of this compound, which is crucial for determining the non-toxic concentration range for the P-gp inhibition assay. Table 2 presents a template for summarizing the IC₅₀ values for P-gp inhibition by this compound and a known P-gp inhibitor, Verapamil, as a positive control.

Table 1: Cytotoxicity of this compound on P-gp Overexpressing Cells (e.g., MCF-7/ADR)

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
0.198 ± 4.5
195 ± 5.1
1092 ± 6.3
2588 ± 5.8
5075 ± 7.2
10055 ± 8.1

Note: Data are representative and should be determined experimentally.

Table 2: P-glycoprotein Inhibition by this compound and Verapamil

CompoundIC₅₀ (µM)
This compoundTo be determined
Verapamil (Positive Control)5 - 15

Note: The IC₅₀ value for Verapamil is an approximate range based on literature and should be determined concurrently as a positive control.

Experimental Protocols

This section details the necessary protocols for determining the P-gp inhibitory potential of this compound.

Cell Culture and Maintenance
  • Cell Lines:

    • P-gp overexpressing cell line (e.g., MCF-7/ADR - Doxorubicin-resistant human breast cancer cell line).

    • Parental, non-resistant cell line (e.g., MCF-7) as a negative control.

  • Culture Medium:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • For MCF-7/ADR, the medium should also contain a selective concentration of Doxorubicin (e.g., 1 µM) to maintain P-gp expression. Remove the selective agent from the culture medium 48-72 hours before the experiment.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (e.g., MTT Assay)

It is essential to first determine the non-toxic concentration range of this compound on the chosen cell line to ensure that the observed effects in the P-gp assay are due to transporter inhibition and not cell death.

  • Procedure:

    • Seed MCF-7/ADR cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 24-48 hours (this should match the incubation time of the P-gp inhibition assay).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

P-glycoprotein Inhibition Assay (Calcein-AM Accumulation Assay)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM. Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable Calcein. P-gp actively transports Calcein-AM out of the cell, thus reducing the intracellular fluorescence. Inhibition of P-gp leads to increased accumulation of Calcein and a corresponding increase in fluorescence.

  • Materials:

    • P-gp overexpressing cells (e.g., MCF-7/ADR)

    • This compound stock solution (e.g., in DMSO)

    • Verapamil (positive control)

    • Calcein-AM stock solution (e.g., 1 mM in DMSO)

    • Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium

    • Black, clear-bottom 96-well plates

  • Procedure:

    • Seed MCF-7/ADR cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and allow them to form a monolayer overnight.

    • Prepare working solutions of this compound and Verapamil in HBSS at various concentrations (based on the cytotoxicity assay results). Include a vehicle control.

    • Wash the cells twice with warm HBSS.

    • Add 100 µL of the working solutions of this compound or Verapamil to the respective wells and pre-incubate for 30-60 minutes at 37°C.

    • Prepare the Calcein-AM working solution (e.g., 0.25-1 µM in HBSS).

    • Add 50 µL of the Calcein-AM working solution to each well (the final concentration will be lower).

    • Incubate the plate for 60-90 minutes at 37°C, protected from light.

    • Wash the cells three times with ice-cold HBSS to remove extracellular Calcein-AM.

    • Add 100 µL of ice-cold HBSS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence intensity of the treated wells to the vehicle control.

    • Plot the normalized fluorescence against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% of the maximal inhibition of P-gp activity, using non-linear regression analysis.

Mandatory Visualizations

The following diagrams illustrate the key processes described in this protocol.

P_gp_Inhibition_Mechanism cluster_cell P-gp Overexpressing Cell Pgp P-glycoprotein (P-gp) Calcein_AM_out Calcein-AM Pgp->Calcein_AM_out Efflux Calcein_AM_in Calcein-AM Esterases Intracellular Esterases Calcein_AM_in->Esterases Hydrolysis Calcein Calcein (Fluorescent) Esterases->Calcein Calcein_AM_out->Pgp Transport Yucalexin This compound Yucalexin->Pgp Inhibition

Caption: Mechanism of P-gp inhibition by this compound.

P_gp_Assay_Workflow A Seed P-gp overexpressing cells in 96-well plate B Pre-incubate with This compound A->B 24h C Add P-gp fluorescent substrate (Calcein-AM) B->C 30-60 min D Incubate to allow substrate accumulation C->D 60-90 min E Wash to remove extracellular substrate D->E F Measure intracellular fluorescence E->F G Data Analysis: Calculate IC50 F->G

Caption: Workflow for the P-gp cell-based inhibition assay.

References

Application Notes & Protocols for the Quantification of Yucalexin P-17 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Yucalexin P-17 is a novel therapeutic agent with significant potential in various pharmacological applications. To understand its pharmacokinetic and pharmacodynamic properties, as well as to assess its safety and efficacy, robust and reliable methods for its quantification in biological matrices are essential. These application notes provide detailed protocols for the determination of this compound in biological samples such as plasma, serum, and urine, using state-of-the-art analytical techniques. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.

Methodologies for Quantification

The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. The most common and effective methods for the quantification of small molecules like this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Immunoassays.

  • LC-MS/MS: This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. It is particularly useful for detecting low concentrations of analytes in complex biological matrices.

  • HPLC-UV: A widely accessible and cost-effective technique suitable for quantifying higher concentrations of this compound. Its simplicity makes it a practical choice for routine analysis where high sensitivity is not a prerequisite.[1][2]

  • Immunoassay: This method relies on the specific binding between an antibody and the antigen (this compound).[3] Immunoassays can offer very high sensitivity and throughput, making them suitable for screening large numbers of samples.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section provides a detailed protocol for the quantification of this compound in plasma using LC-MS/MS.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase column and detection by a tandem mass spectrometer. Quantification is achieved by Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the IS.

Experimental Protocol

2.2.1. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples.[4]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.2.2. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for achieving lower limits of quantification.

  • Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 100 µL of the plasma sample (pre-treated with an equal volume of 2% phosphoric acid) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.2.3. LC-MS/MS Operating Conditions

The following are typical starting conditions that should be optimized for this compound.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent[5]
Column ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C[5]
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent[5]
Ion Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

2.2.4. MRM Transitions

Specific MRM transitions for this compound and a suitable internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor (V) Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determinedTo be determined
Data Presentation: Hypothetical Quantitative Data

The following table summarizes the expected performance of a validated LC-MS/MS method for this compound.

Parameter Plasma Urine
Linearity Range 1 - 1000 ng/mL5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL[6][7]5 ng/mL
Limit of Detection (LOD) 0.3 ng/mL1.5 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Recovery > 85%> 80%
Matrix Effect 90 - 110%85 - 115%

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle

This method involves the separation of this compound from other components in the biological matrix by reverse-phase HPLC, followed by detection using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocol

3.2.1. Sample Preparation

A simple protein precipitation step is generally sufficient for sample cleanup in HPLC-UV analysis.

  • To 200 µL of plasma sample, add 400 µL of acetonitrile.[4]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject a portion of the supernatant directly into the HPLC system.

3.2.2. HPLC Operating Conditions

Parameter Condition
HPLC System Standard HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min[8]
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength To be determined based on this compound UV spectrum
Data Presentation: Hypothetical Quantitative Data
Parameter Plasma
Linearity Range 50 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL
Limit of Detection (LOD) 15 ng/mL
Precision (%RSD) < 10%
Accuracy (%RE) ± 10%
Recovery > 90%

Immunoassay Method (Conceptual)

Principle

Immunoassays are based on the highly specific recognition of an antigen (this compound) by an antibody.[3] A competitive enzyme-linked immunosorbent assay (ELISA) is a common format. In this setup, this compound in the sample competes with a labeled form of this compound for a limited number of antibody binding sites. The amount of labeled antigen bound is inversely proportional to the concentration of this compound in the sample.

Protocol Outline
  • Antibody Production: Generate monoclonal or polyclonal antibodies specific to this compound. This may require conjugating this compound to a carrier protein to make it immunogenic.

  • Assay Development:

    • Coat a microplate with the anti-Yucalexin P-17 antibody.

    • Add standards or samples containing this compound, followed by a known amount of enzyme-labeled this compound.

    • After incubation, wash the plate to remove unbound reagents.

    • Add a substrate that produces a measurable signal (e.g., colorimetric) upon reaction with the enzyme.

    • Measure the signal intensity, which is inversely proportional to the this compound concentration.

  • Validation: Validate the assay for specificity, sensitivity, precision, and accuracy.

Visualizations

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject

Caption: Workflow for sample preparation using protein precipitation.

G cluster_lcms LC-MS/MS Analytical Workflow lc_system LC System (Chromatographic Separation) ion_source Ion Source (ESI) lc_system->ion_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quad1 quad2 Quadrupole 2 (q2) (Collision Cell - Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Q3) (Product Ion Selection) quad2->quad3 detector Detector quad3->detector data_system Data Acquisition System detector->data_system

Caption: Schematic of the LC-MS/MS analytical workflow.

References

Application Notes and Protocols for Pentathiepins in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Yucalexin P-17" did not yield specific information on this compound. The following data and protocols are based on studies of novel pentathiepins, a class of polysulfur-containing compounds with demonstrated anticancer properties, which may be related to the compound of interest.

Introduction

Pentathiepins are a class of sulfur-rich heterocyclic compounds that have emerged as promising candidates for anticancer drug development. They exhibit potent antiproliferative and cytotoxic activities against a broad range of human cancer cell lines. Their mechanism of action is linked to the induction of oxidative stress, inhibition of enzymes such as glutathione (B108866) peroxidase 1 (GPx1), DNA damage, and subsequent induction of apoptosis. These application notes provide a summary of the biological effects of six novel pentathiepin derivatives (referred to as compounds 1-6) and detailed protocols for their evaluation in cancer cell line studies.

Data Presentation

The following tables summarize the cytotoxic and antiproliferative activities of six novel pentathiepin compounds across a panel of 14 human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Pentathiepins in Various Cancer Cell Lines

Cell LineCancer TypeCompound 1Compound 2Compound 3Compound 4Compound 5Compound 6 (Mean)
Mean -0.72 ----2.36
LeukemiaLeukemia0.42-----
OvaryOvarian0.58-----
BreastBreast1.39-----
PancreasPancreatic2.34-----

Data extracted from a study on six novel pentathiepins, where compound 1 was the most potent and compound 6 was the least cytotoxic.[1]

Table 2: Growth Inhibition (GI50, µM) of Pentathiepins in Various Cancer Cell Lines

Cell Line/Cancer TypeCompound 1Compound 2Compound 3Compound 4Compound 5Compound 6
Overall Mean --0.17 --0.57
MCF-7 (Breast)0.21-----
Urinary Bladder-----0.49 - 0.62
Pancreatic-----0.49 - 0.62

The GI50 values for pentathiepins 1-6 were found to be in the sub-micromolar range across all tested cell lines.[1]

Mechanism of Action

Pentathiepins exert their anticancer effects through a multi-faceted mechanism that culminates in apoptosis. The key steps involved are the induction of reactive oxygen species (ROS), inhibition of GPx1, and subsequent DNA damage.

Signaling Pathway of Pentathiepin-Induced Apoptosis

Pentathiepin_Mechanism Pentathiepin Pentathiepin Cellular Uptake Cellular Uptake Pentathiepin->Cellular Uptake ↑ ROS Production ↑ ROS Production Cellular Uptake->↑ ROS Production GPx1 Inhibition GPx1 Inhibition Cellular Uptake->GPx1 Inhibition Oxidative Stress Oxidative Stress ↑ ROS Production->Oxidative Stress GPx1 Inhibition->Oxidative Stress DNA Damage (Single & Double Strand Breaks) DNA Damage (Single & Double Strand Breaks) Oxidative Stress->DNA Damage (Single & Double Strand Breaks) Apoptosis Apoptosis DNA Damage (Single & Double Strand Breaks)->Apoptosis

Caption: Proposed mechanism of pentathiepin-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation and Cytotoxicity Assay (Crystal Violet Assay)

This protocol is used to determine the growth-inhibitory (GI50) and cytotoxic (IC50) concentrations of the test compounds.

Experimental Workflow:

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining and Analysis Seed Cells Seed 14 cancer cell lines in 96-well plates Incubate_24h Incubate for 24h Seed Cells->Incubate_24h Add Compound Add pentathiepin derivatives (1-6) at various concentrations Incubate_72h Incubate for 72h Add Compound->Incubate_72h Fixation Fix with glutaraldehyde (B144438) Staining Stain with crystal violet Fixation->Staining Wash Wash and dry plates Staining->Wash Solubilization Solubilize dye with Triton X-100 Wash->Solubilization Measure Absorbance Measure absorbance at 595 nm Solubilization->Measure Absorbance

Caption: Workflow for the crystal violet cytotoxicity assay.

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the pentathiepin compounds for 72 hours.

  • After incubation, fix the cells with a glutaraldehyde solution.

  • Stain the fixed cells with a 0.5% crystal violet solution.

  • Wash the plates to remove excess stain and allow them to air dry.

  • Solubilize the stain using a Triton X-100 solution.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Calculate the GI50 and IC50 values from the dose-response curves.

DNA Strand Break Analysis (Plasmid DNA Cleavage Assay)

This assay is used to assess the ability of the compounds to induce single- and double-strand breaks in DNA.

Protocol:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.

  • Add the pentathiepin compounds at different concentrations (e.g., 5 µM and 25 µM) to the reaction mixture.

  • Incubate the mixture at 37°C for a specified time.

  • Stop the reaction by adding a loading dye.

  • Analyze the DNA fragments by agarose (B213101) gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The different forms of plasmid DNA (supercoiled, open-circular, and linear) will migrate at different rates, allowing for the quantification of DNA damage. Compounds 3, 4, and 5 have been shown to induce approximately 55% single-strand breaks at 5 µM and about 75% at 25 µM.[1]

Apoptosis and Cell Cycle Analysis

The induction of apoptosis and effects on cell cycle progression can be investigated using flow cytometry.

Logical Relationship for Apoptosis Induction:

Apoptosis_Induction Pentathiepin Treatment Pentathiepin Treatment Increased Oxidative Stress Increased Oxidative Stress Pentathiepin Treatment->Increased Oxidative Stress Ferroptosis Ferroptosis Pentathiepin Treatment->Ferroptosis not observed DNA Damage DNA Damage Increased Oxidative Stress->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Caption: Logical flow of pentathiepin-induced cell death.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis:

  • Treat cells with the pentathiepin compounds for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis:

  • Treat cells with the pentathiepin compounds for various time points.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and treat them with RNase A.

  • Stain the cellular DNA with propidium iodide.

  • Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Conclusion

The novel pentathiepin compounds demonstrate significant potential as anticancer agents, with their efficacy rooted in the induction of oxidative stress, DNA damage, and apoptosis. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this class of compounds in various cancer cell line models. The distinct biological responses to different pentathiepin derivatives suggest that the chemical structure fused to the sulfur ring can be modulated to optimize anticancer activity.[1]

References

Application Note: High-Throughput Screening of the Antimicrobial Activity of Yucalexin P-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products are a rich source of chemical diversity and have historically been a cornerstone of anti-infective drug discovery. Yucalexin P-17, a sesquiterpenoid, represents a class of natural compounds with potential biological activities. This application note provides a comprehensive set of protocols for the initial screening and characterization of the antimicrobial properties of this compound. The described methodologies include determination of minimum inhibitory concentration (MIC), assessment of cytotoxicity, and evaluation of time-kill kinetics. These assays are fundamental in the preliminary assessment of a compound's potential as an antimicrobial agent.

Materials and Methods

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This assay is a fundamental first step in assessing the antimicrobial potency of a test compound.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from an agar (B569324) plate.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[1]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

  • Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (bacteria and broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HeLa) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound) and an untreated control.

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the rate at which an antimicrobial agent kills a bacterium and helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[4][5]

Protocol:

  • Preparation of Inoculum and Compound:

    • Prepare a standardized bacterial inoculum as described in the MIC assay protocol.

    • Prepare solutions of this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC in a suitable broth medium.

  • Assay Setup:

    • Inoculate the broth containing the different concentrations of this compound with the standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (bacteria without the compound).

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture tube.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]

Data Presentation

Data presented in the following tables are for illustrative purposes and should be replaced with experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive-
Bacillus subtilisPositive-
Escherichia coliNegative-
Pseudomonas aeruginosaNegative-
Candida albicansYeast-

Table 2: Cytotoxicity of this compound on a mammalian cell line (e.g., HEK293).

Concentration (µg/mL)% Cell Viability
0100
10-
25-
50-
100-
IC50 (µg/mL) -

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus.

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0----
2----
4----
6----
8----
12----
24----

Visualizations

experimental_workflow cluster_mic MIC Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_timekill Time-Kill Kinetic Assay mic1 Prepare Bacterial Inoculum mic2 Serial Dilution of this compound mic1->mic2 mic3 Incubation (18-24h) mic2->mic3 mic4 Determine MIC mic3->mic4 cyto1 Culture & Seed Mammalian Cells cyto2 Treat with this compound cyto1->cyto2 cyto3 Incubate & Add MTT cyto2->cyto3 cyto4 Measure Absorbance & Calculate IC50 cyto3->cyto4 tk1 Prepare Inoculum & Compound at MIC multiples tk2 Incubate and Sample at Time Points tk1->tk2 tk3 Plate Dilutions & Count Colonies tk2->tk3 tk4 Plot Log10 CFU/mL vs. Time tk3->tk4

Caption: Experimental workflow for antimicrobial screening.

mic_logic start Start MIC Assay prepare Prepare Serial Dilutions of this compound start->prepare inoculate Inoculate with Standardized Bacterial Culture prepare->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Observe for Turbidity incubate->observe mic_determined MIC is the Lowest Concentration with No Visible Growth observe->mic_determined No Turbidity growth Growth Observed observe->growth Turbidity

Caption: Logical flow for MIC determination.

time_kill_interpretation start Time-Kill Assay Results (Log10 CFU/mL vs. Time) decision ≥ 3-log10 reduction in CFU/mL? start->decision bactericidal Bactericidal Activity decision->bactericidal Yes bacteriostatic Bacteriostatic Activity decision->bacteriostatic No, but inhibits growth compared to control no_effect No Significant Effect bacteriostatic->no_effect If growth is similar to control

Caption: Interpretation of time-kill assay results.

References

Application Notes and Protocols: Phytoalexin Signaling in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Yucalexin P-17": Initial literature searches did not yield specific information on a compound named "this compound." The following application notes and protocols are based on the well-characterized phytoalexin, camalexin (B168466) , from the model plant Arabidopsis thaliana. Camalexin serves as an exemplary model for studying phytoalexin-mediated defense signaling and these protocols can be adapted for newly identified phytoalexins.

Introduction to Camalexin in Plant Defense

Camalexin (3-thiazol-2'-yl-indole) is the principal phytoalexin in Arabidopsis thaliana, playing a crucial role in the plant's defense against a wide range of microbial pathogens.[1][2][3] As a secondary metabolite, its production is induced upon pathogen recognition, accumulating at the site of infection to inhibit the growth of invading microorganisms.[2][3] The biosynthesis and regulation of camalexin are tightly controlled by a complex signaling network involving defense-related hormones and mitogen-activated protein kinase (MAPK) cascades.[2][4]

Quantitative Data: Camalexin Accumulation and Gene Expression

The following tables summarize quantitative data on camalexin accumulation and the expression of its biosynthetic genes in response to pathogen challenge.

Table 1: Camalexin Accumulation in Arabidopsis thaliana Roots upon Plasmodiophora brassicae Infection.

Days Post-Inoculation (dpi)GenotypeCamalexin Concentration (ng/g Fresh Weight)
10Col-0 (susceptible)~100
10Bur-0 (partially resistant)~200
14Col-0 (susceptible)~250
14Bur-0 (partially resistant)~1750
17Col-0 (susceptible)~200
17Bur-0 (partially resistant)~1400

Data adapted from a study on clubroot disease, showing significantly higher camalexin accumulation in the partially resistant Bur-0 accession compared to the susceptible Col-0.[5][6]

Table 2: Relative Transcript Levels of Camalexin Biosynthesis Genes in A. thaliana (Bur-0) Roots after P. brassicae Infection.

GeneDays Post-Inoculation (dpi)Fold Change (Infected vs. Non-infected)
CYP79B214~12
CYP71A1314~25
CYP71A1214~15

Transcript levels are significantly upregulated during the secondary phase of infection, correlating with increased camalexin production.[5]

Signaling Pathways

Camalexin Biosynthesis Pathway

The biosynthesis of camalexin from tryptophan is a multi-step process involving several key enzymes, primarily from the cytochrome P450 family.[1][5][7] The enzymes are thought to form a metabolon on the endoplasmic reticulum membrane to facilitate efficient synthesis.[1][8]

Camalexin_Biosynthesis Trp Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN CYP71A13 Cys_IAN Cys(IAN) IAN->Cys_IAN GSTs, GGP1 Camalexin Camalexin Cys_IAN->Camalexin CYP71B15 (PAD3)

Camalexin Biosynthesis Pathway.
Regulatory Signaling Pathway

The induction of camalexin biosynthesis is regulated by a synergistic interplay between ethylene (B1197577) (ET), jasmonic acid (JA), and MAPK signaling pathways, which converge on transcription factors that activate the expression of biosynthetic genes.[4]

Camalexin_Regulation Pathogen_Signal Pathogen Signal (e.g., PAMPs) MAPK_Cascade MAPK Cascade (MPK3/MPK6) Pathogen_Signal->MAPK_Cascade JA_ET_Signaling JA/ET Signaling Pathogen_Signal->JA_ET_Signaling WRKY33 WRKY33 MAPK_Cascade->WRKY33 ERF1 ERF1 JA_ET_Signaling->ERF1 Biosynthesis_Genes Camalexin Biosynthesis Genes (e.g., PAD3, CYP71A13) WRKY33->Biosynthesis_Genes ERF1->Biosynthesis_Genes Camalexin_Production Camalexin Production Biosynthesis_Genes->Camalexin_Production

Regulation of Camalexin Production.

Experimental Protocols

Protocol 1: Induction of Camalexin Production

This protocol describes two common methods for inducing camalexin production in Arabidopsis thaliana for subsequent analysis.

A. Biotic Elicitation (Pathogen Infection)

  • Plant Growth: Grow A. thaliana plants under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

  • Inoculum Preparation: Prepare a spore suspension of a necrotrophic fungus like Botrytis cinerea at a concentration of 2 x 105 spores/mL in a suitable buffer (e.g., potato dextrose broth).[8]

  • Inoculation: Apply droplets of the spore suspension onto the surface of fully expanded rosette leaves. For mock-treated controls, apply only the buffer.

  • Incubation: Place the plants in a high-humidity environment to facilitate infection.

  • Harvesting: Harvest leaf tissue at specified time points post-inoculation (e.g., 24, 48, 72 hours) and immediately freeze in liquid nitrogen for storage at -80°C.[8]

B. Abiotic Elicitation (Silver Nitrate (B79036) Treatment)

  • Plant Growth: Grow A. thaliana plants as described above.

  • Elicitor Solution: Prepare a 5 mM silver nitrate (AgNO3) solution.[8][9]

  • Treatment: Spray the rosette leaves of the plants with the AgNO3 solution until runoff. Spray control plants with deionized water.

  • Incubation: Keep the plants under their normal growth conditions.

  • Harvesting: Harvest leaf tissue 24 hours post-treatment and freeze in liquid nitrogen.[8]

Protocol 2: Extraction and Quantification of Camalexin by LC-MS

This protocol provides a method for extracting and quantifying camalexin from plant tissue.[10][11]

  • Sample Preparation:

    • Weigh 50-100 mg of frozen, ground plant tissue.

    • Add extraction buffer (e.g., 80% methanol) at a ratio of 10 µL per 1 mg of tissue.[10]

  • Extraction:

    • Vortex the sample for 20 seconds.

    • Shake on a rocking shaker for 30 minutes at 4°C.

    • Add dichloromethane (B109758) (DCM) at a 2:1 ratio to the extraction buffer volume.[10]

    • Shake again for 30 minutes at 4°C.

    • Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Collection:

    • Carefully collect the lower organic (green) phase, which contains the camalexin.

    • Dry the collected phase completely using a vacuum concentrator.

  • Quantification by LC-MS:

    • Resuspend the dried extract in a suitable volume of methanol (B129727) (or the initial mobile phase).

    • Inject an aliquot (e.g., 20 µL) into an HPLC system coupled to a mass spectrometer (e.g., Orbitrap).[10][12]

    • Separate the compounds using a C18 reverse-phase column with a gradient of water and methanol (or acetonitrile), both containing 0.1% formic acid.[12]

    • Detect camalexin based on its specific mass-to-charge ratio (m/z) and retention time.

    • Quantify the amount of camalexin by comparing the peak area to a standard curve prepared with a pure camalexin standard.[10]

Experimental Workflow Diagram

Experimental_Workflow A Plant Growth (A. thaliana, 4-5 weeks) B Induction of Camalexin (Pathogen or AgNO3) A->B C Tissue Harvesting (Freeze in Liquid N2) B->C D Extraction (Methanol/DCM) C->D E LC-MS Analysis D->E F Data Analysis (Quantification) E->F

General Experimental Workflow.

References

Application Notes & Protocols for Efficacy Testing of Yucalexin P-17 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yucalexin P-17, a novel phytochemical belonging to the yucalexin class of compounds, has garnered interest for its potential therapeutic applications. While specific studies on this compound are limited, the broader family of yucalexins, derived from plants of the Yucca genus, has demonstrated significant antioxidant and anti-inflammatory properties. These properties are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response and oxidative stress.

These application notes provide a comprehensive guide for researchers intending to evaluate the efficacy of this compound in relevant preclinical animal models. The protocols outlined below are designed to assess its therapeutic potential in conditions where inflammation and oxidative stress are key pathological drivers.

Potential Therapeutic Indications

Based on the known biological activities of related compounds from the Yucca genus, this compound is a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. These may include, but are not limited to:

  • Inflammatory Bowel Disease (IBD): Crohn's disease and ulcerative colitis.

  • Rheumatoid Arthritis: A chronic autoimmune disease characterized by joint inflammation.

  • Neuroinflammatory Diseases: Conditions such as Alzheimer's disease and Parkinson's disease, where inflammation contributes to neuronal damage.

  • Metabolic Syndrome: A cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, often associated with chronic low-grade inflammation.

  • Dermatological Conditions: Inflammatory skin disorders like psoriasis and atopic dermatitis.

Proposed Mechanism of Action

The therapeutic effects of this compound are hypothesized to be mediated through the modulation of critical signaling pathways involved in inflammation and oxidative stress. The primary targets are believed to be:

  • Inhibition of Pro-inflammatory Pathways:

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A key regulator of the inflammatory response.

    • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: Involved in cellular responses to a variety of stimuli, including stress and inflammation.

  • Activation of Antioxidant Pathways:

    • Nrf2 (Nuclear factor erythroid 2–related factor 2) Signaling Pathway: A master regulator of the antioxidant response.

A diagram illustrating these proposed signaling pathways is provided below.

This compound Mechanism of Action cluster_stimulus Inflammatory Stimuli / Oxidative Stress cluster_inhibition Inhibitory Action of this compound cluster_activation Activation by this compound cluster_downstream Downstream Effects Stimuli Stimuli IKK IKK Stimuli->IKK MAPK MAPK (p38, JNK, ERK) Stimuli->MAPK This compound This compound This compound->IKK This compound->MAPK Keap1 Keap1 This compound->Keap1 IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory\nCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory\nCytokines upregulates Inflammatory\nMediators Inflammatory Mediators (iNOS, COX-2) MAPK->Inflammatory\nMediators upregulates Nrf2 Nrf2 Keap1->Nrf2 releases Antioxidant\nEnzymes Antioxidant Enzymes (HO-1, GCLC) Nrf2->Antioxidant\nEnzymes upregulates

Caption: Proposed mechanism of action of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound's efficacy. Below are recommended models for studying its anti-inflammatory and antioxidant effects.

Models for Anti-Inflammatory Efficacy
Animal Model Induction Method Key Pathological Features Primary Endpoints
Murine Colitis Model Dextran Sulfate Sodium (DSS) in drinking waterEpithelial injury, ulceration, immune cell infiltrationDisease Activity Index (DAI), colon length, histological score, myeloperoxidase (MPO) activity, cytokine levels (TNF-α, IL-6)
Collagen-Induced Arthritis (CIA) in Mice or Rats Immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA)Joint swelling, cartilage and bone erosion, synovitisArthritis score, paw volume, histological analysis of joints, pro-inflammatory cytokine levels
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice Intraperitoneal (i.p.) injection of LPSSystemic inflammation, cytokine storm, organ damageSurvival rate, serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), organ function markers
Models for Antioxidant Efficacy
Animal Model Induction Method Key Pathological Features Primary Endpoints
Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats or Mice Intraperitoneal (i.p.) injection of CCl4Hepatic lipid peroxidation, glutathione (B108866) (GSH) depletion, increased reactive oxygen species (ROS)Serum transaminase levels (ALT, AST), liver histology, malondialdehyde (MDA) levels, GSH levels, antioxidant enzyme activity (SOD, CAT, GPx)
Streptozotocin (STZ)-Induced Diabetic Model in Rodents Intraperitoneal (i.p.) injection of STZHyperglycemia, oxidative stress in various organs (kidney, pancreas, nerves)Blood glucose levels, markers of oxidative stress (MDA, 8-OHdG), antioxidant enzyme activity, organ-specific functional and histological analysis

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Murine Colitis Model (DSS-Induced)

Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory equipment

Experimental Workflow:

DSS-Induced Colitis Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping Induction DSS Administration (2-3% in water, 7 days) Grouping->Induction Treatment This compound or Vehicle (Daily, oral gavage) Induction->Treatment Monitoring Daily Monitoring (Weight, DAI) Treatment->Monitoring Termination Euthanasia (Day 8) Monitoring->Termination Analysis Sample Collection & Analysis (Colon length, histology, MPO, cytokines) Termination->Analysis

Caption: Workflow for the DSS-induced colitis model.

Procedure:

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups:

    • Group 1: Control (no DSS, vehicle treatment)

    • Group 2: DSS + Vehicle

    • Group 3: DSS + this compound (low dose)

    • Group 4: DSS + this compound (high dose)

    • Group 5: DSS + Positive Control (e.g., sulfasalazine)

  • Induction: Administer 2-3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Treatment: Administer this compound or vehicle daily by oral gavage, starting from day 1 of DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

  • Termination: Euthanize mice on day 8.

  • Analysis:

    • Measure the length of the colon.

    • Collect colon tissue for histological analysis (H&E staining).

    • Perform Myeloperoxidase (MPO) assay on colon tissue to quantify neutrophil infiltration.

    • Measure cytokine levels (TNF-α, IL-6) in colon tissue homogenates using ELISA.

Carbon Tetrachloride (CCl4)-Induced Oxidative Stress

Objective: To assess the antioxidant and hepatoprotective effects of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carbon Tetrachloride (CCl4)

  • Olive oil

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory equipment

Experimental Workflow:

CCl4-Induced Oxidative Stress Workflow Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=6-8/group) Acclimatization->Grouping Pre-treatment This compound or Vehicle (Daily, 7 days) Grouping->Pre-treatment Induction CCl4 Injection (i.p., single dose) Pre-treatment->Induction Termination Euthanasia (24h post-CCl4) Induction->Termination Analysis Sample Collection & Analysis (Blood, liver tissue) Termination->Analysis

Caption: Workflow for the CCl4-induced oxidative stress model.

Procedure:

  • Acclimatization: Acclimatize rats for one week.

  • Grouping: Randomly divide rats into the following groups:

    • Group 1: Control (vehicle + olive oil)

    • Group 2: CCl4 + Vehicle

    • Group 3: CCl4 + this compound (low dose)

    • Group 4: CCl4 + this compound (high dose)

    • Group 5: CCl4 + Positive Control (e.g., silymarin)

  • Pre-treatment: Administer this compound or vehicle daily by oral gavage for 7 days.

  • Induction: On day 7, 1 hour after the last treatment, administer a single intraperitoneal (i.p.) injection of CCl4 (1:1 in olive oil).

  • Termination: Euthanize rats 24 hours after CCl4 administration.

  • Analysis:

    • Collect blood for the measurement of serum ALT and AST levels.

    • Collect liver tissue for histological analysis.

    • Prepare liver homogenates to measure MDA levels (lipid peroxidation), GSH levels, and the activity of antioxidant enzymes (SOD, CAT, GPx).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. An example table for the DSS-induced colitis model is provided below.

Table 1: Efficacy of this compound in DSS-Induced Colitis

Parameter Control DSS + Vehicle DSS + this compound (Low Dose) DSS + this compound (High Dose) DSS + Sulfasalazine
Body Weight Change (%)
Disease Activity Index (DAI)
Colon Length (cm)
Histological Score
MPO Activity (U/g tissue)
TNF-α (pg/mg protein)
IL-6 (pg/mg protein)

Data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound's efficacy in animal models of inflammation and oxidative stress. The successful completion of these studies will provide valuable insights into the therapeutic potential of this compound and inform its further development as a novel therapeutic agent. Researchers are encouraged to adapt and optimize these protocols based on their specific research objectives and available resources.

Application Note: Fluorescent Labeling of Yucalexin P-17 for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yucalexin P-17 is a diterpenoid natural product with the molecular formula C20H30O3[1]. Diterpenoids are a large class of natural compounds known for a wide range of biological activities, including anti-inflammatory properties[2][3][4]. Understanding the mechanism of action of novel compounds like this compound requires methods to track their localization and interaction within living cells. Fluorescent labeling is a powerful technique that enables the visualization of small molecules in real-time, providing insights into their uptake, distribution, and potential cellular targets[].

This application note provides a detailed protocol for the fluorescent labeling of this compound using a modern and highly specific method: copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[6][7][8]. This strategy involves a two-step process: first, the introduction of a terminal alkyne group onto the this compound molecule, and second, the covalent attachment of an azide-functionalized fluorescent dye. We describe the use of Rhodamine B azide, a bright and photostable fluorophore, for this purpose[9][10][]. Additionally, we provide a protocol for utilizing the resulting fluorescent probe, This compound-Alkyne-Rhodamine , for cellular imaging in a macrophage cell line to investigate its subcellular localization in the context of a hypothetical anti-inflammatory signaling pathway.

Materials and Reagents

ReagentSupplierCatalog No.
This compoundChemFacesCFN96300
5-Hexynoic AcidSigma-Aldrich753853
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichD80002
4-Dimethylaminopyridine (B28879) (DMAP)Sigma-AldrichD5640
Dichloromethane (B109758) (DCM), AnhydrousSigma-Aldrich270997
Rhodamine B AzideBroadPharmBP-22345
Copper (II) Sulfate (CuSO4)Sigma-Aldrich451657
Sodium AscorbateSigma-AldrichA4034
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
RAW 264.7 Macrophage Cell LineATCCTIB-71
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher11965092
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-Streptomycin (B12071052)Thermo Fisher15140122
Lipopolysaccharide (LPS)Sigma-AldrichL2630
Hoechst 33342Thermo FisherH3570
DAPIThermo FisherD1306
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023

Experimental Protocols

Protocol 1: Synthesis of this compound-Alkyne

This protocol describes the esterification of one of the hydroxyl groups on this compound with 5-hexynoic acid to introduce a terminal alkyne moiety for subsequent click chemistry.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (10 mg, 0.031 mmol) in 2 mL of anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the solution, add 5-hexynoic acid (4.3 mg, 0.038 mmol), N,N'-dicyclohexylcarbodiimide (DCC) (7.8 mg, 0.038 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.5 mg, 0.004 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:2).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 5% HCl (2 x 5 mL), saturated NaHCO3 solution (2 x 5 mL), and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (ethyl acetate/hexane gradient) to yield this compound-Alkyne.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Fluorescent Labeling via Click Chemistry

This protocol details the conjugation of this compound-Alkyne with Rhodamine B Azide.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound-Alkyne in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Rhodamine B Azide in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

  • Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • 10 µL of 10 mM this compound-Alkyne (100 nmol).

    • 12 µL of 10 mM Rhodamine B Azide (120 nmol, 1.2 equivalents).

    • 70 µL of PBS (pH 7.4).

    • 2 µL of 50 mM CuSO4.

    • 2 µL of 50 mM THPTA.

  • Initiation: Add 4 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction. The final reaction volume is 100 µL.

  • Incubation: Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the resulting fluorescent probe, This compound-Rhodamine , using reverse-phase HPLC to remove unreacted dye and starting material.

  • Quantification: Determine the concentration of the purified probe by measuring the absorbance of Rhodamine B at its maximum absorbance wavelength (~556 nm).

Protocol 3: Cellular Imaging of this compound-Rhodamine

This protocol describes the use of the fluorescent probe for imaging in RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells onto glass-bottom confocal dishes at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment:

    • For localization studies, treat the cells with This compound-Rhodamine at a final concentration of 1-5 µM in complete medium. Incubate for various time points (e.g., 30 min, 1h, 4h).

    • For co-stimulation experiments, pre-treat cells with 1-5 µM This compound-Rhodamine for 1 hour, followed by stimulation with 100 ng/mL LPS for 30 minutes to activate inflammatory signaling.

  • Staining:

    • After incubation, wash the cells three times with warm PBS.

    • For nuclear counterstaining, incubate cells with Hoechst 33342 (1 µg/mL) or DAPI (300 nM) in PBS for 10 minutes at room temperature.

    • Wash the cells twice more with warm PBS.

  • Imaging: Immediately add fresh PBS or imaging buffer to the dish. Visualize the cells using a confocal laser scanning microscope.

    • Rhodamine B Channel: Ex: ~561 nm, Em: ~580-650 nm.

    • DAPI/Hoechst Channel: Ex: ~405 nm, Em: ~430-480 nm.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe. Quantitative analysis, such as colocalization with specific organelle markers, can be performed using appropriate software (e.g., ImageJ with the JaCoP plugin).

Data Presentation

The properties of the synthesized probe and hypothetical imaging results can be summarized as follows:

ParameterValueMethod/Instrument
Probe Characteristics
Probe NameThis compound-Rhodamine-
Molecular Weight (Da)~925.2Calculated
Excitation Max (nm)~561Spectrofluorometer
Emission Max (nm)~583Spectrofluorometer
Quantum Yield (Φ)~0.35Relative to Rhodamine B
Cellular Imaging Data (Hypothetical)
Cell LineRAW 264.7-
Probe Concentration (µM)2.5-
Incubation Time (h)1-
Primary LocalizationPerinuclear/CytoplasmicConfocal Microscopy
Colocalization (Pearson's Coefficient)0.78 with ER-Tracker™ImageJ Analysis
Cell Viability at 5 µM (%)>95%MTT Assay

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Cellular Imaging cluster_synthesis Probe Synthesis & Purification Yuca This compound Alkyne This compound-Alkyne Yuca->Alkyne Esterification w/ 5-Hexynoic Acid Probe This compound-Rhodamine Alkyne->Probe Click Chemistry w/ Rhodamine B Azide Purify1 Column Chromatography Alkyne->Purify1 Purify2 HPLC Purification Probe->Purify2 Treat Incubate with Probe Purify2->Treat Culture RAW 264.7 Cell Culture Culture->Treat Image Confocal Microscopy Treat->Image Analyze Image Analysis Image->Analyze

Caption: Workflow from synthesis to cellular imaging.

Hypothetical Signaling Pathway

Many diterpenoids exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway[2][4]. We hypothesize that this compound may act by inhibiting the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

G Hypothetical Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates YucaP17 This compound YucaP17->IKK Inhibits IkB_P P-IκBα (Degradation) IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Translocates IkB_P->NFkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_Nuc->Genes Induces Nucleus Nucleus

Caption: Proposed mechanism of this compound action.

References

Troubleshooting & Optimization

Troubleshooting Yucalexin P-17 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Yucalexin P-17" is not available in the public domain. This technical guide is based on established principles for handling novel or poorly soluble compounds in cell culture. The provided data and protocols are illustrative and must be validated for your specific compound and experimental setup.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. Why is this happening?

This is a common issue known as "crashing out," which often occurs with hydrophobic compounds.[1] The primary reason is that this compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[1][2]

Potential Causes:

  • High Final Concentration: The concentration of this compound in the media exceeds its aqueous solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]

  • Low Media Temperature: Adding the compound to cold media can decrease its solubility.[1]

Q2: I prepared my this compound solution successfully, but I noticed a precipitate forming in the incubator after a few hours. What could be the cause?

Delayed precipitation can be caused by several factors related to the incubator's environment and interactions with media components over time.[3]

Potential Causes:

  • Temperature and pH Shifts: The incubator's temperature (e.g., 37°C) and CO2 levels can alter the media's temperature and pH, affecting the compound's solubility.[3][4]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[3][4]

  • Media Evaporation: Evaporation can concentrate media components, including this compound, pushing it beyond its solubility limit.[5]

Q3: My frozen stock solution of this compound is cloudy after thawing. What should I do?

Cloudiness or precipitation after a freeze-thaw cycle suggests that the compound has poor solubility at lower temperatures.[3]

Recommendations:

  • Gently warm the stock solution to 37°C and vortex to try and redissolve the compound.[3]

  • If the precipitate persists, it is best to prepare a fresh stock solution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[4]

Q4: Could the type of solvent I use for my stock solution affect precipitation?

Yes, the choice of solvent is critical. While DMSO is a common choice for dissolving hydrophobic compounds, other solvents like ethanol (B145695) or specialized formulations might be more suitable depending on the compound's properties.[6][7] It's also crucial to keep the final concentration of any organic solvent in the culture medium low (typically ≤ 0.1% for DMSO) to avoid cytotoxicity.[4]

Troubleshooting Guides

Issue: Immediate Precipitation of this compound Upon Addition to Media

Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium to get a final concentration of 10 µM, a precipitate forms instantly. How can I resolve this?

Answer: Immediate precipitation is a clear sign that the compound's aqueous solubility limit is being exceeded under the current conditions.[1] Here is a step-by-step approach to troubleshoot this issue:

Troubleshooting Workflow

G cluster_prep Preparation Steps cluster_dilution Dilution Strategy cluster_concentration Concentration Adjustment cluster_result Outcome A Start: Precipitation Observed B Pre-warm media to 37°C A->B C Perform Serial Dilution in Media B->C If precipitation persists D Add Stock Dropwise While Vortexing C->D E Lower Final Concentration D->E If precipitation persists F Determine Max Solubility (Protocol 2) E->F G Solution Remains Clear F->G G cluster_factors Environmental Factors cluster_effects Physicochemical Effects cluster_outcome Result A Incubator Environment (37°C, 5% CO2) B Media pH Shift A->B C Interaction with Serum Proteins A->C D Increased Ion Concentration (from evaporation) A->D E This compound Precipitation B->E C->E D->E

References

Technical Support Center: Optimizing Yucalexin P-17 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yucalexin P-17 in cytotoxicity assays. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the optimal dose-response curve. A typical starting range would be from 0.1 µM to 100 µM, with serial dilutions. Preliminary range-finding experiments are crucial to narrow down the cytotoxic concentration for your specific cell line.

Q2: What is the appropriate solvent for dissolving this compound for use in cell culture?

A2: this compound should be dissolved in a biocompatible solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is critical to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5%. A vehicle control (medium with the same concentration of solvent as the treated wells) must be included in all experiments to account for any solvent-induced cytotoxicity.

Q3: How long should I incubate the cells with this compound?

A3: The incubation time will depend on the cell line and the expected mechanism of action of this compound. A common starting point is to perform a time-course experiment, for example, measuring cytotoxicity at 24, 48, and 72 hours post-treatment. This will help determine the optimal endpoint for your assay.

Q4: My results show high variability between replicate wells. What could be the cause?

A4: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors during compound dilution or reagent addition, or an "edge effect" in the microplate. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile phosphate-buffered saline (PBS).

Q5: What are the best positive and negative controls for a this compound cytotoxicity assay?

A5:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the this compound dilutions. This control represents 100% cell viability.

  • Positive Control: A known cytotoxic agent that induces cell death in your chosen cell line. Common positive controls include doxorubicin, staurosporine, or paclitaxel. This control validates the assay's ability to detect cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cytotoxicity observed even at high concentrations of this compound. 1. Compound inactivity or degradation.2. Short incubation time.3. Cell line resistance.1. Verify the purity and integrity of the this compound stock. Prepare fresh dilutions for each experiment.2. Increase the incubation time (e.g., up to 72 hours).3. Test this compound on a different, more sensitive cell line.
High background signal in control wells. 1. Reagent contamination.2. High cell seeding density.3. Assay interference by this compound.1. Use fresh, sterile reagents and media.2. Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay.3. Run a control with this compound in cell-free media to check for direct interaction with the assay reagents.
IC50 value varies significantly between experiments. 1. Inconsistent cell passage number.2. Variation in incubation conditions.3. Inconsistent reagent preparation.1. Use cells within a consistent and low passage number range for all experiments.2. Ensure consistent temperature, humidity, and CO2 levels in the incubator.3. Prepare fresh reagents for each experiment and ensure complete solubilization of assay components.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

The following table presents a sample of how to structure IC50 data for this compound across different cell lines after a 48-hour incubation period, as determined by an MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer18.5
HepG2Liver Cancer32.1

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the highest concentration of DMSO used) and positive control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions incubation Incubate for 24-72h compound_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_plate Read Absorbance (570nm) solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

apoptosis_pathway yucalexin This compound ros Increased Reactive Oxygen Species (ROS) yucalexin->ros mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Technical Support Center: Overcoming Autofluorescence in Studies with Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges with autofluorescence when studying the biological effects of novel compounds like Yucalexin P-17. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you acquire high-quality, reliable fluorescence data.

Frequently Asked Questions (FAQs)

Q1: I am treating my cells with a new compound, this compound, and I'm observing high background fluorescence. Is the compound causing this?

A: It is unlikely that a novel small molecule like this compound is inherently fluorescent unless it possesses a fluorophore-like chemical structure. The observed background fluorescence, or autofluorescence, is more likely originating from the biological specimen itself or is being induced by the experimental procedures.[1][2][3] Common sources of autofluorescence include:

  • Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin (B1584352) are naturally fluorescent.[2][3]

  • Cellular State: Dead cells are often more autofluorescent than live cells.[2]

  • Fixation Methods: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[1][4]

  • Culture Media Components: Phenol red and other components in cell culture media can be fluorescent.[3]

To determine if this compound is contributing to fluorescence, you should include a control where you acquire images of the compound in solution at the working concentration.

Q2: What are the first steps I should take to troubleshoot autofluorescence?

A: A systematic approach is key to identifying and mitigating the source of autofluorescence. The following diagram illustrates a basic troubleshooting workflow:

autofluorescence_troubleshooting start High Background Fluorescence Observed control Image Unstained, Untreated Sample start->control source Identify Source of Autofluorescence control->source fixation Fixation-Induced? source->fixation Yes endogenous Endogenous to Sample? source->endogenous No optimize Optimize Protocol fixation->optimize Yes quench Apply Quenching Protocol endogenous->quench Yes fluorophore Select Different Fluorophore endogenous->fluorophore No end Acquire High-Quality Image optimize->end quench->end fluorophore->end quenching_workflow start Fix and Permeabilize Sample wash1 Wash 3x with PBS start->wash1 prepare Prepare fresh 0.1% Sodium Borohydride in PBS wash1->prepare incubate Incubate for 10 minutes at Room Temperature prepare->incubate wash2 Wash 3x with PBS incubate->wash2 block Proceed with Blocking and Immunostaining wash2->block immunofluorescence_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_culture Culture cells on glass-bottom dishes treat Treat with this compound and Controls cell_culture->treat wash_pbs Wash with PBS treat->wash_pbs fix Fix with 2% PFA (10 min) wash_pbs->fix quench Quench with 50mM Glycine (15 min) fix->quench permeabilize Permeabilize with 0.1% Triton X-100 quench->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Far-Red Secondary Antibody primary_ab->secondary_ab mount Mount with Antifade Mountant secondary_ab->mount image Image with appropriate laser lines and emission filters mount->image

References

Yucalexin P-17 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting stability issues encountered with Yucalexin P-17 during long-term experiments. The following information is designed to help you identify potential causes of degradation, implement corrective actions, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, dissolved in DMSO, has developed a yellow tint after a week of storage at 4°C. What could be the cause?

A1: The color change in your stock solution is a likely indicator of chemical degradation. This compound, like many kinase inhibitors, can be susceptible to degradation under suboptimal storage conditions. The primary causes for this observation are likely oxidation and/or hydrolysis, which can be accelerated by exposure to light and ambient temperatures. Storing stock solutions at -20°C or -80°C is highly recommended to minimize degradation.[1][2] It is also crucial to use high-purity, anhydrous DMSO to prepare stock solutions, as water content can facilitate hydrolysis.[2]

Q2: I'm observing a progressive decrease in the potency (IC50) of this compound in my cell-based assays that run for 72 hours. Why is this happening?

A2: A decline in potency during a long-term assay suggests that this compound is unstable in the aqueous culture medium. Several factors could contribute to this instability:

  • Hydrolysis: Functional groups within the this compound molecule may be susceptible to cleavage by water, a common degradation pathway for many drugs.[3]

  • pH of the Medium: The pH of your cell culture medium (typically 7.2-7.4) might not be optimal for this compound stability.

  • Interaction with Media Components: Components in the serum or media supplements could be reacting with and degrading the compound.

  • Oxidation: Dissolved oxygen in the medium can lead to oxidative degradation.[3]

To mitigate this, it is advisable to prepare fresh working solutions immediately before each experiment and consider a medium change with freshly added this compound for experiments extending beyond 48 hours.[1]

Q3: What are the definitive storage conditions for this compound?

A3: To ensure long-term stability and reproducibility, adhere to the following storage guidelines:

  • Solid Compound: Store this compound as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[4][5] Using a desiccator can further protect hygroscopic compounds.[2]

  • Stock Solutions (in DMSO): Prepare concentrated stock solutions in anhydrous, high-purity DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] Amber vials or tubes wrapped in foil should be used to protect against light exposure.[4]

  • Aqueous Working Solutions: These solutions are the most prone to degradation and should be prepared fresh for each experiment from a thawed stock aliquot.[1] Unused aqueous solutions should be discarded.

Q4: How can I quantitatively assess the stability of my this compound solutions?

A4: The most reliable method for assessing compound stability is High-Performance Liquid Chromatography (HPLC).[1][6] An HPLC-based stability-indicating method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound over time.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the mass of the parent compound and any degradants.[1]

Troubleshooting Guides

If you are experiencing inconsistent results or suspect degradation of this compound, follow this troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution cluster_4 Corrective Actions A Inconsistent Assay Results or Visible Change in Solution B Review Storage Conditions (Temp, Light, Moisture) A->B First Step C Check Solution Preparation (Solvent Quality, Freshness) A->C D Perform HPLC Analysis on Stock and Working Solutions B->D E Run a Time-Course Stability Study in Assay Medium B->E C->D F Degradation Confirmed D->F Purity <95% or Degradants Present G No Degradation Detected D->G Purity >99% No Degradants H Optimize Storage: Aliquot, Store at -80°C, Protect from Light F->H I Modify Protocol: Prepare Solutions Fresh, Replenish in Long Assays F->I J Re-evaluate Other Experimental Parameters (e.g., cell health, reagents) G->J

Caption: Troubleshooting workflow for this compound stability issues.
Data Presentation: Stability Under Various Conditions

The following tables summarize hypothetical stability data for this compound under different storage and experimental conditions, as would be determined by an HPLC assay.

Table 1: Stability of this compound Stock Solution (10 mM in DMSO) Over 4 Weeks

Storage ConditionWeek 1 (% Purity)Week 2 (% Purity)Week 4 (% Purity)
4°C (Amber Vial) 98.5%95.1%88.2%
-20°C (Amber Vial) 99.8%99.7%99.5%
-80°C (Amber Vial) >99.9%>99.9%>99.9%
4°C (Clear Vial, Ambient Light) 96.2%89.4%75.6%

Table 2: Stability of this compound Working Solution (10 µM in RPMI + 10% FBS) at 37°C

Time Point% Remaining this compound
0 Hours 100%
24 Hours 92.3%
48 Hours 81.5%
72 Hours 68.9%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method to quantify this compound and its degradation products.[8]

Objective: To determine the purity of this compound in stock and working solutions over time.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound samples (stock or working solutions)

  • Reference standard of this compound

Method:

  • Sample Preparation: Dilute a small aliquot of the test solution in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of ~20 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 280 nm

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak area for this compound and any observed degradation peaks.

    • Calculate the percent purity by dividing the peak area of the parent compound by the total area of all peaks.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) C Equilibrate C18 Column with 95% Mobile Phase A A->C B Dilute this compound Sample to 20 µg/mL D Inject 10 µL of Sample B->D C->D E Run 30-minute Gradient Program D->E F Detect Peaks at 280 nm E->F G Integrate Peak Areas (Parent + Degradants) F->G H Calculate % Purity: (Parent Area / Total Area) * 100 G->H

Caption: Experimental workflow for HPLC-based stability analysis.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding how a compound behaves under stress and for developing stability-indicating analytical methods.[9][10][11] They help identify potential degradation pathways.[10][11]

Objective: To identify the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Conditions:

  • Acid Hydrolysis: Incubate this compound (in solution) with 0.1 M HCl at 60°C for 24 hours.[12]

  • Base Hydrolysis: Incubate this compound with 0.1 M NaOH at 60°C for 24 hours.[12]

  • Oxidation: Incubate this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Photostability: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9][12]

  • Thermal Stress: Expose solid this compound to 80°C for 48 hours.[9]

Procedure:

  • Prepare separate solutions of this compound for each stress condition.

  • Expose the samples to the conditions listed above. Include a control sample protected from stress.

  • At specified time points (e.g., 4, 8, 24 hours), take an aliquot from each condition.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Analyze all samples by HPLC-MS to separate and identify the parent compound and any major degradation products.

G cluster_stress Stress Conditions Start This compound Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂) Start->Oxidation Photo Photolysis (UV/Vis Light) Start->Photo Thermal Thermal (80°C, Solid) Start->Thermal Analysis Analyze by HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Result Identify Degradation Pathways & Products Analysis->Result

Caption: Logical workflow for a forced degradation study.

References

Minimizing off-target effects of Yucalexin P-17 in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with the novel kinase inhibitor, Yucalexin P-17. The following questions and answers address common issues and provide detailed protocols and troubleshooting advice to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the Janus kinase 1 (JAK1) signaling pathway. By binding to the ATP-binding pocket of JAK1, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This mechanism is intended to block the signaling of pro-inflammatory cytokines, such as IL-6, that are dependent on the JAK1/STAT3 pathway.

Q2: What are the known or potential off-target effects of this compound?

A2: While this compound is designed for selectivity, cross-reactivity with other kinases, particularly those with similar ATP-binding sites, can occur. Potential off-target effects may include the inhibition of other JAK family members (e.g., JAK2, JAK3, TYK2) or other unrelated kinases. These off-target interactions can lead to unintended biological consequences, such as cytotoxicity or the modulation of other signaling pathways.[1][2] It is crucial to experimentally determine the selectivity profile of this compound in your specific cellular model.

Q3: What are the initial signs of potential off-target effects in my cell-based assays?

A3: Common indicators that you may be observing off-target effects include:

  • Unexpected Cytotoxicity: Significant cell death at concentrations where the on-target effect is expected to be minimal.

  • Inconsistent Results: Discrepancies in the observed phenotype when compared to other known JAK1 inhibitors or when using genetic knockdown (e.g., siRNA, CRISPR) of JAK1.[2]

  • Discrepancy with Genetic Validation: The phenotype observed with this compound is not recapitulated when the JAK1 gene is knocked out or knocked down.[1][2]

Q4: What general strategies can I employ to minimize off-target effects?

A4: Several proactive strategies can be implemented to reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Validation: Confirm your findings using a different, structurally unrelated JAK1 inhibitor or by using genetic methods to inhibit JAK1 function.[2]

Troubleshooting Guide

Q5: I am observing significant cell death in my experiments, even at low concentrations of this compound. What could be the cause?

A5: This issue may arise from a few factors:

  • Off-Target Toxicity: this compound might be inhibiting a kinase essential for cell survival in your specific cell line.

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the JAK1 pathway or to off-target effects.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells.

To troubleshoot this, you can perform a cell viability assay with a broader range of this compound concentrations and compare the results with a known, highly selective JAK1 inhibitor.

Q6: My results with this compound are not consistent with published data for other JAK1 inhibitors. Why might this be?

A6: Discrepancies can occur due to:

  • Different Selectivity Profiles: this compound may have a different kinase selectivity profile compared to the published inhibitors.

  • Varying Experimental Conditions: Differences in cell lines, passage numbers, serum concentrations, and assay duration can all contribute to variability.[3][4]

  • Off-Target Confounding: The observed phenotype with this compound may be a combination of on-target and off-target effects.

It is recommended to perform a head-to-head comparison of this compound with another JAK1 inhibitor in your experimental system.

Quantitative Data

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
JAK1 15 On-Target
JAK2250Off-Target
JAK31,500Off-Target
TYK2800Off-Target
SRC>10,000Off-Target

IC50 values are representative and may vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay

Objective: To determine the cytotoxic concentration of this compound and identify the optimal concentration range for experiments.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells (e.g., ≤0.1% DMSO).

  • Incubation: Remove the old medium and add the drug-containing medium to the cells. Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of this compound to its target protein (JAK1) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C). The binding of this compound is expected to stabilize JAK1, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble JAK1 at each temperature using Western blotting.

  • Data Interpretation: A shift in the melting curve of JAK1 in the presence of this compound indicates target engagement.

Visualizations

cluster_pathway This compound Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates Yucalexin This compound Yucalexin->JAK1 Inhibits pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates

Caption: Proposed mechanism of action for this compound.

cluster_workflow Workflow for Assessing Off-Target Effects Start Start: Observe Unexpected Phenotype Dose_Response Perform Dose-Response Viability Assay Start->Dose_Response CETSA Perform Cellular Thermal Shift Assay (CETSA) Dose_Response->CETSA Kinome_Scan Conduct Kinome-Wide Profiling CETSA->Kinome_Scan Genetic_Validation Genetic Validation (siRNA/CRISPR) Kinome_Scan->Genetic_Validation Decision Phenotype Recapitulated? Genetic_Validation->Decision On_Target Conclusion: On-Target Effect Decision->On_Target Yes Off_Target Conclusion: Off-Target Effect Decision->Off_Target No

Caption: An experimental workflow for validating on-target effects.

cluster_logic Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results Observed Check_Concentration Is this compound Concentration Optimized? Inconsistent_Results->Check_Concentration Optimize_Dose Optimize Dose (Lowest Effective Concentration) Check_Concentration->Optimize_Dose No Check_Controls Are Proper Controls Included? Check_Concentration->Check_Controls Yes Optimize_Dose->Check_Concentration Include_Controls Include Inactive Analog and Orthogonal Inhibitor Check_Controls->Include_Controls No Check_Genetics Does Phenotype Match Genetic Knockdown? Check_Controls->Check_Genetics Yes Include_Controls->Check_Controls Investigate_Off_Target Investigate Potential Off-Target Effects Check_Genetics->Investigate_Off_Target No Proceed Proceed with Validated Concentration and Controls Check_Genetics->Proceed Yes

References

Validation & Comparative

Synergistic Antifungal Effects of AMP-17 in Combination with Fluconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Initial searches for "Yucalexin P-17" did not yield any relevant scientific data. However, extensive research exists for the antimicrobial peptide AMP-17 , particularly concerning its synergistic effects with other compounds. This guide will focus on the experimentally observed synergy between AMP-17 and the antifungal drug fluconazole (B54011) against Candida albicans, a prevalent fungal pathogen. It is presumed that the query intended to investigate AMP-17.

This guide provides a comprehensive comparison of the antifungal efficacy of AMP-17 alone and in combination with fluconazole, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key experiments are provided to allow for replication and further investigation. Additionally, a proposed mechanism of synergistic action involving the disruption of the fungal cell membrane and interference with the MAPK signaling pathway is illustrated.

Quantitative Analysis of Synergistic Efficacy

The following tables summarize the quantitative data from studies evaluating the synergistic antifungal effects of AMP-17 and fluconazole against Candida albicans.

Table 1: In Vitro Synergistic Activity against Candida albicans Biofilms

Fungal Isolate(s)Compound(s)Sessile Minimum Inhibitory Concentration (SMIC)Fractional Inhibitory Concentration Index (FICI)Interpretation
C. albicans (2 clinical isolates)AMP-17-<0.5Synergy[1]
Fluconazole (FLC)>512 µg/mL
AMP-17 + FLC32 µg/mL (FLC)
C. albicansAMP-17 (32 µg/mL)~50% reduction in biofilm viability--
Fluconazole (32 µg/mL)<30% reduction in biofilm viability--
AMP-17 + FLC (32 µg/mL each)83% reduction in biofilm viability-Enhanced Effect[1]

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Treatment GroupDosageSurvival RateMedian Survival (days)Fungal Burden in Kidneys (CFU/g)
Model (untreated)--8.54.82 × 10⁵
AMP-1710 mg/kg75%117.85 × 10³
Fluconazole (FLC)10 mg/kg80%133.26 × 10⁴
AMP-17 + FLC5 mg/kg + 5 mg/kg50%142.58 × 10³

Experimental Protocols

Checkerboard Microdilution Assay for In Vitro Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration Index (FICI) to classify the interaction between two antimicrobial agents.

  • Preparation of Compounds: Prepare stock solutions of AMP-17 and fluconazole. Serially dilute each compound in a 96-well microtiter plate. AMP-17 is diluted vertically, and fluconazole is diluted horizontally.

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., 1-5 x 10³ cells/mL) in a suitable broth medium, such as RPMI 1640.

  • Incubation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include wells with each drug alone as controls. Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth. Calculate the FICI using the following formula: FICI = (MIC of AMP-17 in combination / MIC of AMP-17 alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Murine Model of Disseminated Candidiasis for In Vivo Efficacy

This model is used to evaluate the therapeutic efficacy of antifungal agents in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a systemic Candida albicans infection.

  • Infection: Inject a standardized inoculum of C. albicans intravenously into the mice.

  • Treatment: Administer AMP-17, fluconazole, or the combination therapy to different groups of infected mice at specified dosages and time intervals. Include a control group receiving a placebo.

  • Monitoring: Monitor the survival of the mice over a set period (e.g., 14 days).

  • Fungal Burden Assessment: At the end of the study, euthanize the surviving mice and harvest organs (e.g., kidneys). Homogenize the tissues and plate serial dilutions on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the survival rates and fungal burden between the different treatment groups and the control group to determine the efficacy of the treatments.

Visualizing the Synergistic Mechanism and Experimental Workflow

Proposed Synergistic Mechanism of AMP-17 and Fluconazole

The synergistic effect of AMP-17 and fluconazole against Candida albicans is believed to result from a multi-pronged attack on the fungal cell. AMP-17 primarily disrupts the fungal cell membrane, increasing its permeability. This action facilitates the entry of fluconazole, which in turn inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. The combined assault on the cell membrane integrity and function is further amplified by the downregulation of the MAPK signaling pathway, which is involved in cell wall integrity and stress responses.

Synergistic_Mechanism cluster_AMP17 AMP-17 Action cluster_FLC Fluconazole Action cluster_Fungus Candida albicans Cell AMP17 AMP-17 MembraneDisruption Cell Membrane Disruption (Increased Permeability) AMP17->MembraneDisruption Direct Interaction FLC Fluconazole MembraneDisruption->FLC Facilitates Entry MAPK MAPK Signaling Pathway (Cell Wall Integrity) MembraneDisruption->MAPK Downregulation Ergosterol Ergosterol Synthesis FLC->Ergosterol Inhibition Ergosterol->MAPK Compromised Integrity CellDeath Fungal Cell Death / Biofilm Inhibition MAPK->CellDeath Leads to

Caption: Proposed synergistic mechanism of AMP-17 and fluconazole against C. albicans.

Experimental Workflow for Synergy Evaluation

The following diagram outlines the typical workflow for evaluating the synergistic effects of AMP-17 and fluconazole.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_mechanism Mechanistic Studies Checkerboard Checkerboard Assay Biofilm Biofilm Inhibition Assay RNAseq RNA Sequencing Checkerboard->RNAseq Investigate Mechanism end Conclusion on Synergistic Effect Biofilm->end MurineModel Murine Model of Candidiasis Survival Survival Analysis MurineModel->Survival FungalBurden Fungal Burden Quantification MurineModel->FungalBurden Survival->end FungalBurden->RNAseq Investigate Mechanism PathwayAnalysis Signaling Pathway Analysis RNAseq->PathwayAnalysis PathwayAnalysis->end start Hypothesis: AMP-17 and Fluconazole act synergistically start->Checkerboard start->MurineModel

Caption: Experimental workflow for evaluating AMP-17 and fluconazole synergy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.